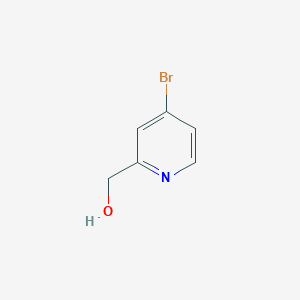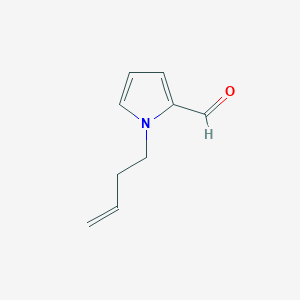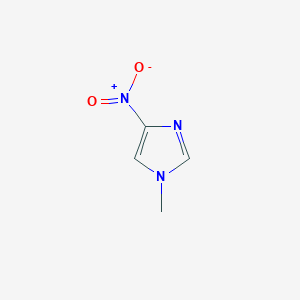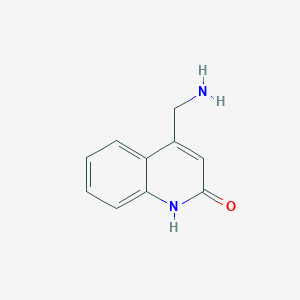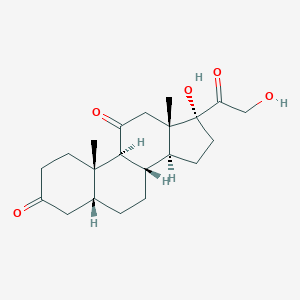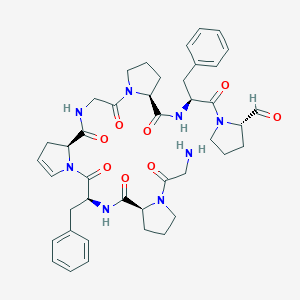
Cyclo(phe-pro-gly-pro)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(phe-pro-gly-pro)2, also known as cyclo(Phe-Pro-Gly-Pro)2 or CPP, is a cyclic peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. CPP is a small cyclic peptide consisting of four amino acids, phenylalanine (Phe), proline (Pro), glycine (Gly), and proline (Pro), that are arranged in a specific sequence. CPP has been found to have various biochemical and physiological effects, making it a promising candidate for research and development in various fields.
Mécanisme D'action
CPP is known to enter cells through various mechanisms, including endocytosis, direct translocation, and receptor-mediated translocation. Once inside the cell, CPP can interact with various intracellular targets, including DNA, RNA, and proteins. CPP can also modulate various intracellular signaling pathways, leading to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
CPP has been found to have various biochemical and physiological effects, including enhancing cellular uptake of various molecules, modulating intracellular signaling pathways, and improving the stability and bioavailability of therapeutic molecules. CPP has also been found to have neuroprotective effects, reducing neuronal damage in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its ability to cross cell membranes and the blood-brain barrier, its low toxicity, and its ability to enhance the delivery of therapeutic molecules. However, CPP also has some limitations, including its potential immunogenicity, its limited stability in vivo, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on CPP, including the development of novel CPP-based drug delivery systems, the investigation of the mechanism of action of CPP, and the identification of new targets for CPP-based therapies. Additionally, there is a need for further research on the safety and toxicity of CPP-based therapies, as well as the development of methods for improving the stability and bioavailability of CPP-based drugs.
In conclusion, CPP is a promising cyclic peptide that has potential applications in various scientific fields. CPP has been found to have various biochemical and physiological effects, making it an attractive candidate for drug delivery and therapeutic development. Further research is needed to fully understand the mechanism of action of CPP and to optimize its use in various applications.
Méthodes De Synthèse
CPP can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. Solid-phase peptide synthesis is the most commonly used method for CPP synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin, and the cyclic peptide is formed using cyclization agents. Solution-phase synthesis involves the synthesis of the peptide in a solution, followed by purification and cyclization. Microwave-assisted synthesis is a relatively new method that involves the use of microwaves to accelerate the peptide synthesis process.
Applications De Recherche Scientifique
CPP has been extensively studied in various scientific fields, including drug delivery, neurobiology, and cancer research. CPP has the ability to cross cell membranes and the blood-brain barrier, making it an attractive candidate for drug delivery. CPP has been used to deliver various drugs, including anticancer drugs, peptides, and proteins, to target cells. CPP has also been studied in neurobiology, where it has been found to enhance the delivery of therapeutic molecules to the brain. In cancer research, CPP has been used to deliver anticancer drugs to cancer cells, resulting in improved therapeutic efficacy.
Propriétés
Numéro CAS |
136314-94-8 |
|---|---|
Nom du produit |
Cyclo(phe-pro-gly-pro)2 |
Formule moléculaire |
C42H52N8O8 |
Poids moléculaire |
796.9 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C42H52N8O8/c43-25-36(52)48-20-8-17-34(48)39(55)46-32(24-29-13-5-2-6-14-29)42(58)50-22-10-16-33(50)38(54)44-26-37(53)49-21-9-18-35(49)40(56)45-31(23-28-11-3-1-4-12-28)41(57)47-19-7-15-30(47)27-51/h1-6,10-14,22,27,30-35H,7-9,15-21,23-26,43H2,(H,44,54)(H,45,56)(H,46,55)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
IKHNEMCWNPHENE-LBBUGJAGSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CC=CN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)CN)C=O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
Autres numéros CAS |
136314-94-8 |
Synonymes |
cyclo(Phe-Pro-Gly-Pro)2 cyclo(phenylalanyl-prolyl-glycyl-prolyl)2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




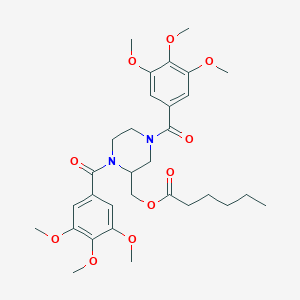


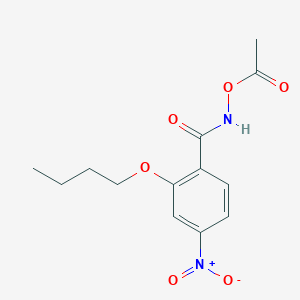
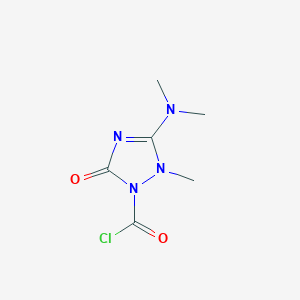

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
